molecular formula C9H11ClSi B3189654 1-Chloro-1-phenylsiletane CAS No. 3401-28-3

1-Chloro-1-phenylsiletane

Cat. No.: B3189654
CAS No.: 3401-28-3
M. Wt: 182.72 g/mol
InChI Key: DBYRASAQTCQQMB-UHFFFAOYSA-N
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Description

However, based on structural nomenclature similarities, this analysis will focus on chloro-substituted compounds featuring phenyl or cycloalkane groups, as detailed in the evidence. These include:

  • 1-Phenylcyclopentane-1-Carbonyl Chloride (CAS 17380-62-0)
  • 1-Chloro-1-phenylethane (CAS 672-65-1)
  • 1-Chloro-1-methylcyclopentane (CAS 6196-85-6)
  • Cyclohexane, 1-chloro-1-ethynyl- (EnvironmentalChemistry.com entry)

This comparison will emphasize molecular structure, physicochemical properties, applications, and stability.

Properties

CAS No.

3401-28-3

Molecular Formula

C9H11ClSi

Molecular Weight

182.72 g/mol

IUPAC Name

1-chloro-1-phenylsiletane

InChI

InChI=1S/C9H11ClSi/c10-11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

DBYRASAQTCQQMB-UHFFFAOYSA-N

SMILES

C1C[Si](C1)(C2=CC=CC=C2)Cl

Canonical SMILES

C1C[Si](C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • 1-Phenylcyclopentane-1-Carbonyl Chloride has the highest molecular weight due to its bicyclic structure and additional carbonyl group .
  • 1-Chloro-1-phenylethane is linear, enabling reactivity in alkylation reactions .
  • Cyclic compounds (e.g., 1-Chloro-1-methylcyclopentane) exhibit steric hindrance, affecting reaction kinetics .

Physicochemical Properties and Stability

Property 1-Phenylcyclopentane-1-Carbonyl Chloride 1-Chloro-1-phenylethane 1-Chloro-1-methylcyclopentane
Appearance Not reported Liquid (assumed) Pale yellow liquid
Reactivity Hydrolysis-prone (carbonyl chloride) Stable under inert conditions Moderate stability (cyclic structure)
Thermal Stability Likely low (due to reactive Cl) High Not reported

Notes:

  • The carbonyl chloride group in 1-Phenylcyclopentane-1-Carbonyl Chloride makes it highly reactive toward nucleophiles (e.g., water or alcohols) .
  • 1-Chloro-1-phenylethane ’s linear structure allows for easier participation in SN2 reactions compared to cyclic analogs .

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